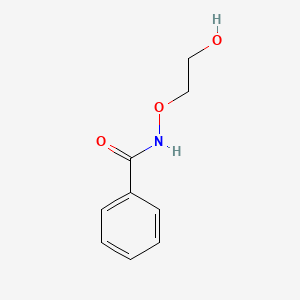

N-(2-hydroxyethoxy)benzamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-6-7-13-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEROJAJZRJBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation via Benzoyl Chloride and 2-Hydroxyethoxyamine

The most straightforward route involves reacting benzoyl chloride with 2-hydroxyethoxyamine under controlled conditions. This method, adapted from analogous amidation processes , typically proceeds in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF). A base like triethylamine is added to neutralize HCl generated during the reaction.

Reaction Conditions:

-

Solvent: THF or dichloromethane

-

Temperature: 0–25°C (to minimize side reactions)

-

Molar Ratio: Benzoyl chloride to 2-hydroxyethoxyamine (1:1.2)

Challenges include the hygroscopic nature of 2-hydroxyethoxyamine, necessitating inert atmosphere handling. Patent US6197970B1 emphasizes the use of stoichiometric bases to drive the reaction to completion, while CN103012188A highlights the importance of slow reagent addition to prevent exothermic side reactions.

Condensation Reactions Using Coupling Agents

Coupling agents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or carbodiimides (e.g., DCC) enable direct condensation between benzoic acid derivatives and 2-hydroxyethoxyamine. This method avoids acyl chloride intermediates, reducing purification complexity .

-

Activation: Benzoic acid (1 eq) is treated with CDMT (1.2 eq) in THF.

-

Coupling: 2-Hydroxyethoxyamine (1.1 eq) is added dropwise at 40–60°C.

-

Workup: The mixture is filtered, and the product is precipitated using ice-cold water.

-

Yield: 82% with >98% purity (HPLC)

This method’s advantage lies in its scalability and reduced environmental impact, as noted in CN103012188A . However, residual coupling agents require extensive washing, increasing solvent use.

Esterification-Aminolysis Cascade

A two-step approach involves first synthesizing methyl benzoate, followed by aminolysis with 2-hydroxyethoxyamine. This method, detailed in AU2014214846A1 , leverages mild conditions to preserve the hydroxyethoxy group’s integrity.

Step 1: Esterification

-

Benzoic acid (1 eq) is refluxed with methanol (5 eq) and catalytic H₂SO₄.

Step 2: Aminolysis

-

Methyl benzoate (1 eq) reacts with 2-hydroxyethoxyamine (1.5 eq) in methanol at 60°C for 12 hours.

This cascade is ideal for acid-sensitive substrates but requires longer reaction times compared to direct amidation.

Protection-Deprotection Strategies for Hydroxy Groups

When synthesizing derivatives with additional functional groups, temporary protection of the hydroxyethoxy moiety is necessary. US6197970B1 describes using tert-butyldimethylsilyl (TBS) ethers, which are later removed via fluoride-mediated cleavage.

Example Protocol:

-

Protection: 2-Hydroxyethoxyamine is treated with TBSCl (1.2 eq) in DMF.

-

Amidation: Protected amine reacts with benzoyl chloride (1 eq).

-

Deprotection: TBAF (1.5 eq) in THF removes the TBS group.

This method ensures regioselectivity but adds synthetic steps, impacting cost-effectiveness.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across methodologies:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |

|---|---|---|---|---|

| Direct Amidation | 68–75 | 95–98 | 2–4 | Moderate |

| Coupling Agent | 78–82 | >98 | 6–8 | High |

| Esterification-Aminolysis | 70–78 | 92–95 | 12–14 | Low |

| Protection-Deprotection | 65–72 | 97–99 | 18–24 | Very High |

Key Findings:

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethoxy)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of N-(2-oxoethoxy)benzamide.

Reduction: Formation of N-(2-hydroxyethyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethoxy)benzamide has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives of benzamide compounds exhibit significant antibacterial and antifungal activities. For example, studies have shown that certain benzamide derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungal strains, making them candidates for developing new antimicrobial agents .

- Anticancer Activity : Some derivatives of benzamide, including those related to this compound, have demonstrated promising anticancer properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds synthesized from similar scaffolds have shown IC50 values lower than established anticancer drugs .

- Enzyme Inhibition : this compound and its analogs have been explored as inhibitors of key enzymes involved in neurodegenerative diseases. For example, certain benzamides have been identified as potential inhibitors of acetylcholinesterase and β-secretase, which are targets for Alzheimer's disease treatment .

Therapeutic Potential

The therapeutic applications of this compound derivatives are vast:

- Neurological Disorders : Given their ability to inhibit enzymes like acetylcholinesterase, these compounds may be beneficial in treating conditions such as Alzheimer's disease and other cognitive disorders .

- Infectious Diseases : The antimicrobial properties suggest potential use in treating bacterial and fungal infections. The ongoing search for novel antibiotics highlights the importance of such compounds in addressing antibiotic resistance issues .

- Cancer Treatment : The anticancer potential opens avenues for developing new chemotherapeutic agents that could be more effective or less toxic than existing treatments. The selectivity towards cancer cells observed in some studies is particularly promising .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound derivatives:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| 1 | Compound I | Antibacterial | MIC values indicating strong activity against Staphylococcus aureus and E. coli |

| 2 | Compound II | Anticancer | IC50 values lower than 5-FU against colorectal cancer cell lines |

| 3 | Compound III | Enzyme Inhibition | Significant inhibition of acetylcholinesterase with IC50 values around 1 μM |

These findings underscore the compound's versatility and its potential to contribute to various therapeutic areas.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : N-(2-Hydroxyethoxy)benzamide synthesis yields (29–53%) are lower compared to ultrasound-assisted methods for related compounds (e.g., 4-(benzyloxy)-N-azetidinylbenzamide derivatives achieved 75–85% yields under ultrasonic irradiation) .

- Directing Groups : The hydroxyethoxy group in this compound enhances coordination with transition metals, similar to the N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates C–H activation in catalysis .

Physicochemical Properties

- Hydrophilicity: The hydroxyethoxy chain increases water solubility compared to non-polar analogs like N-(2-phenylethyl)benzamide .

- Hydrogen Bonding : The –OH group in this compound participates in hydrogen bonding, akin to N-hydroxy-2-methoxy-N-phenylbenzamide, which exhibits enhanced stability in crystalline phases .

Key Findings :

- Antioxidant benzamides with phenolic –OH or methoxy groups (e.g., N-(4-hydroxyphenyl)benzamide) exhibit >85% inhibition, suggesting that polar substituents enhance radical scavenging .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-hydroxyethoxy)benzamide derivatives, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis of this compound derivatives often involves coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to form amide bonds efficiently . Protecting group strategies, such as tert-butoxycarbonyl (Boc) protection for amine intermediates, are critical to prevent side reactions . Post-synthesis, HCl salt formation is commonly used to stabilize products . Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is essential to maximize yields.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound compounds?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural elucidation, particularly for verifying substituent positions and confirming amide bond formation . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for assessing purity and molecular weight validation . For example, ESI-MS can detect protonated molecular ions ([M+H]⁺) and fragmentation patterns, ensuring synthetic accuracy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies inform the design of this compound derivatives as selective enzyme inhibitors?

- Methodological Answer : SAR studies on this compound derivatives, such as 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, reveal that substituents on the benzamide core and thiazole ring significantly impact inhibitory potency against stearoyl-CoA desaturase-1 (SCD-1) . Systematic substitution of functional groups (e.g., ethylamino, trifluoromethyl) followed by enzymatic assays (IC₅₀ measurements) and molecular docking can identify key pharmacophores. For instance, hydrophobic groups enhance target binding, while polar moieties improve solubility .

Q. What experimental approaches address discrepancies in biological activity data for benzamide derivatives during drug discovery?

- Methodological Answer : Contradictions in activity data may arise from off-target effects or assay variability. Dose-response studies and counter-screening against related enzymes (e.g., HDACs or poly-ADP-ribose polymerases) can clarify specificity . For example, 3-aminobenzamide exhibits off-target effects on glucose metabolism at high concentrations, necessitating careful dose optimization . Parallel use of orthogonal assays (e.g., cellular viability vs. enzymatic inhibition) further validates target engagement .

Q. What are the challenges in achieving regioselectivity during the synthesis of this compound analogues, and how can they be mitigated?

- Methodological Answer : Regioselectivity challenges arise during functionalization of the benzamide core or hydroxyethoxy sidechain. Directed ortho-metalation or protecting group strategies (e.g., silyl ethers for hydroxyl groups) can guide substituent placement . For example, selective bromination of the hydroxyethoxy chain using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) minimizes undesired side reactions . Monitoring intermediates via thin-layer chromatography (TLC) ensures stepwise progress .

Q. How do mechanistic studies differentiate between on-target and off-target effects of this compound derivatives in biological assays?

- Methodological Answer : Mechanistic validation requires a combination of genetic (e.g., siRNA knockdown) and pharmacological (e.g., competitive inhibition) approaches. For SCD-1 inhibitors, comparing activity in wild-type vs. SCD-1 knockout cell lines confirms target specificity . Additionally, chromatin immunoprecipitation (ChIP) assays can link enzyme inhibition to downstream epigenetic effects (e.g., histone acetylation changes) . Off-target effects are further ruled out using proteome-wide binding assays or thermal shift analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.